[(1,1-Dimethylpropyl)amino](oxo)acetic acid
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Overview
Description
Preparation Methods
The synthesis of (1,1-Dimethylpropyl)aminoacetic acid involves several steps. One common method includes the reaction of tert-pentylamine with glyoxylic acid under controlled conditions. The reaction typically requires a solvent such as ethanol or methanol and is carried out at room temperature . Industrial production methods may involve more advanced techniques and equipment to ensure high purity and yield.
Chemical Reactions Analysis
(1,1-Dimethylpropyl)aminoacetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo substitution reactions where the amino group is replaced by other functional groups using appropriate reagents.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like water or organic solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
(1,1-Dimethylpropyl)aminoacetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: This compound is studied for its potential role in biological processes and interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of (1,1-Dimethylpropyl)aminoacetic acid involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. The exact molecular targets and pathways involved are still under investigation, and further research is needed to fully understand its effects .
Comparison with Similar Compounds
(1,1-Dimethylpropyl)aminoacetic acid is unique due to its specific structure and properties. Similar compounds include other amino acid derivatives such as:
N-Methylglycine (Sarcosine): Another derivative of glycine with different functional groups.
N,N-Dimethylglycine: A compound with two methyl groups attached to the nitrogen atom.
N-Acetylglycine: A derivative with an acetyl group attached to the nitrogen atom.
These compounds share some similarities in their chemical behavior but differ in their specific applications and properties.
Properties
IUPAC Name |
2-(2-methylbutan-2-ylamino)-2-oxoacetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO3/c1-4-7(2,3)8-5(9)6(10)11/h4H2,1-3H3,(H,8,9)(H,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXYKFPNCYFZNQK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)NC(=O)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50649322 |
Source
|
Record name | [(2-Methylbutan-2-yl)amino](oxo)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50649322 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1015846-69-1 |
Source
|
Record name | [(2-Methylbutan-2-yl)amino](oxo)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50649322 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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